molecular formula C20H15N3O5 B2653750 8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide CAS No. 1203420-60-3

8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2653750
CAS No.: 1203420-60-3
M. Wt: 377.356
InChI Key: FKIWVBRUQSMIDJ-UHFFFAOYSA-N
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Description

“8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromene derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromene ring using reagents like methyl iodide in the presence of a base.

    Formation of the oxadiazole ring: This can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the chromene and oxadiazole moieties: This step involves the formation of an amide bond between the chromene carboxylic acid and the oxadiazole derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Carboxylic acids, quinones.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Research may focus on its potential therapeutic applications, such as in the treatment of infectious diseases, inflammatory conditions, and cancer.

Industry

The compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The oxadiazole ring and chromene core are known to interact with various molecular targets, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure to chromenes, known for their anticoagulant and antimicrobial properties.

    Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The combination of the chromene core with the oxadiazole ring and the specific substitution pattern in “8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide” may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-26-15-9-5-8-13-10-14(20(25)27-17(13)15)19(24)21-11-16-22-18(23-28-16)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIWVBRUQSMIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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